(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,6R,11R,13R,14S,15S,16R,19Z,21E,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione is a natural product found in Trichoderma cornu-damae with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Research on oxaspirocyclic compounds, such as the synthesis and crystal structures of two new compounds, showcases the interest in the synthesis methods and structural elucidation of complex molecules. For example, Jiang and Zeng (2016) detailed the synthesis and X-ray crystallography of oxaspirocyclic compounds, highlighting the significance of such studies in understanding molecular geometry, intermolecular interactions, and potential functionalities (Jinhe Jiang & Wulan Zeng, 2016).
Fluorescent Sensors
Oxaspirocyclic frameworks are also explored for their potential in creating chemosensors. Ambrosi et al. (2020) synthesized a macrocyclic ligand that acts as a fluorescent chemosensor for Zn(II) detection, showcasing the application of complex molecules in detecting metal ions in various environments (G. Ambrosi, M. Micheloni, Daniele Paderni, M. Formica, L. Giorgi, & V. Fusi, 2020).
Heterocyclic Compounds Synthesis
The versatility of oxaspirocyclic compounds in synthesizing heterocyclic compounds is illustrated by the work of Kayukova et al. (1998), where derivatives were used to produce various heterocyclic structures, demonstrating the compounds' utility in organic synthesis and pharmaceutical development (O. Kayukova, P. M. Lukin, Ya. S. Kayukov, O. Nasakin, V. Khrustalev, V. Nesterov, & M. Antipin, 1998).
Corrosion Inhibition
Further applications are seen in materials science, where spirocyclopropane derivatives are investigated for corrosion protection properties. Chafiq et al. (2020) studied the inhibition performances of certain spirocyclopropane derivatives for mild steel in acidic environments, underscoring the role of complex molecules in industrial applications (M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, & I. Chung, 2020).
properties
CAS RN |
53126-64-0 |
---|---|
Molecular Formula |
C29H36O9 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1Z,11R,13R,14S,16R,19Z,21E,23R,27R)-27-hydroxy-23-[(1S)-1-hydroxyethyl]-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione |
InChI |
InChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5+,19-13-/t18-,20+,21+,22+,25+,26?,27?,28+,29-/m0/s1 |
InChI Key |
MUACSCLQRGEGOE-AURGYWNQSA-N |
Isomeric SMILES |
CC1=C[C@@H]2C3(CC1)COC(=O)/C=C\4/CCO[C@]([C@@H]4O)(/C=C/C=C\C(=O)O[C@H]5C3([C@]6(CO6)[C@@H](C5)O2)C)[C@H](C)O |
SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Canonical SMILES |
CC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
isosatratoxin H PD 113326 PD-113326 S-isosatratoxin H satratoxin F satratoxin H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.